Home > Products > Screening Compounds P83637 > Ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate
Ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate - 887411-57-6

Ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate

Catalog Number: EVT-456984
CAS Number: 887411-57-6
Molecular Formula: C12H12N2O3
Molecular Weight: 232.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1H-indazole represents a heterocyclic aromatic organic compound. Its structure comprises a benzene ring fused to a pyrazole ring. While not commonly found in nature [], indazole derivatives have drawn significant attention in scientific research, particularly in medicinal chemistry, due to their diverse biological activities [, , ].

(E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones

  • Compound Description: This class of compounds, particularly exemplified by compound 50 (designated CFI-400437), acts as potent Polo-like kinase 4 (PLK4) inhibitors. [] They exhibit antiproliferative activity and have been investigated for cancer therapy. []

2-(1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-ones

  • Compound Description: These compounds, exemplified by compound 48 (designated CFI-400945), represent a more optimized class of PLK4 inhibitors compared to the (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones. [] They display improved drug-like properties, potent antitumor activity, and oral bioavailability. []
  • Relevance: Similar to the previous class, these compounds share the 1H-indazol-6-yl core with Ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate. They differ by replacing the ethyl 3-oxopropanoate with a spiro[cyclopropane-1,3'-indolin]-2'-one system. This comparison highlights the impact of significant structural changes on the 1H-indazol-6-yl scaffold and could guide the design of novel derivatives of Ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate. []

(E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine Derivatives

  • Compound Description: This group, represented by compound 14i, exhibits potent PLK4 inhibitory activity. [] These compounds have demonstrated efficacy in inhibiting breast cancer cell growth in vitro and in vivo. [, ]
  • Relevance: The (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives, like Ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate, contain the 1H-indazol-6-yl core. [, ] The key difference lies in the presence of a (E)-arylvinyl linker attached to a pyrimidin-2-amine group instead of the ethyl 3-oxopropanoate moiety. Exploring the introduction of similar pyrimidine-based substituents on Ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate could be a potential avenue for developing new PLK4 inhibitors. [, ]

2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl Derivatives

  • Compound Description: These compounds are designed as Fms-like tyrosine kinase 3 (FLT3) inhibitors and have demonstrated efficacy against FLT3 mutants associated with acute myeloid leukaemia (AML). []
  • Relevance: Although structurally distinct from Ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate, this class shares the central 1H-indazol-6-yl unit. [] Investigating whether modifications on Ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate, potentially introducing benzimidazole moieties, could lead to FLT3 inhibitory activity could be of interest. []

N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentyl-ethyl)-piperidin-4yl]-acrylamide (JNJ-5207787)

  • Compound Description: JNJ-5207787 is a potent and selective antagonist of the neuropeptide Y Y2 receptor (Y2). [] It demonstrates high selectivity for Y2 receptors over other subtypes and effectively inhibits PYY-stimulated [35S]GTPγS binding. []
  • Relevance: While structurally dissimilar to Ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate, JNJ-5207787 shares the indole core, albeit in a saturated form (2,3-dihydro-1H-indol). [] This connection, though distant, highlights the presence of indole-based structures in diverse pharmacological contexts and suggests exploring modifications of Ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate for potential activity on neuropeptide Y receptors. []

6-Ethyl-3-(1H-tetrazol-5-yl)chromone (AA-344)

  • Compound Description: AA-344 is an orally active antiallergic agent that selectively inhibits Type I allergic reactions. [, , , ] It exhibits efficacy in various animal models of allergic responses, including passive cutaneous anaphylaxis and systemic anaphylaxis. [, , , ] Studies suggest its mechanism of action involves inhibiting the release of chemical mediators, such as histamine, from mast cells. [, , ]
  • Relevance: Although structurally different from Ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate, AA-344 presents a notable example of a bioactive compound with a tetrazole ring. [, , , ] This link could encourage the exploration of incorporating tetrazole rings into derivatives of Ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate to investigate potential antiallergic properties. [, , , ]
Overview

Ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate is a chemical compound that belongs to the class of indazole derivatives. Indazole is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This compound is recognized for its potential applications in medicinal chemistry and biological studies due to its structural similarities to various biologically active molecules.

Source and Classification

The compound is classified under the chemical identifier 887411-57-6. It is primarily synthesized through organic chemistry methods, specifically involving the condensation of ethyl acetoacetate with 6-bromo-1H-indazole under basic conditions. This synthesis is significant in the context of developing new therapeutic agents, particularly in the pharmaceutical industry.

Synthesis Analysis

Methods and Technical Details

The synthesis of Ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate typically involves the following steps:

  1. Condensation Reaction: Ethyl acetoacetate reacts with 6-bromo-1H-indazole.
  2. Base Catalysis: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate.
  3. Solvent Choice: An aprotic solvent like dimethylformamide or dimethyl sulfoxide is used to facilitate the reaction.
  4. Heating: The reaction mixture is heated to promote the formation of the desired product.

In industrial settings, similar synthetic routes may be employed but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and yield. Purification techniques such as recrystallization or chromatography are essential for obtaining high-purity products.

Molecular Structure Analysis

Structure and Data

Ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate has a complex molecular structure characterized by several functional groups:

  • Indazole Ring: Provides biological activity.
  • Ester Group: Contributes to its reactivity.
  • Ketone Group: Enhances its potential for further chemical modifications.

The molecular formula can be represented as C12H12N2O3C_{12}H_{12}N_2O_3, indicating its composition of carbon, hydrogen, nitrogen, and oxygen atoms.

Chemical Reactions Analysis

Reactions and Technical Details

Ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate can undergo various chemical reactions:

  1. Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones using agents like potassium permanganate or chromium trioxide.
  2. Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions: The indazole ring can participate in electrophilic or nucleophilic substitution reactions, leading to various derivatives depending on the reagents used.

The specific products formed from these reactions depend on the conditions and reagents employed.

Mechanism of Action

Process and Data

The mechanism of action for Ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety can mimic natural substrates or inhibitors, allowing it to bind effectively to active sites and modulate biological activity. This property makes it valuable in drug development, particularly for compounds targeting enzyme inhibition and receptor binding.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents like ethanol and dimethylformamide.
  • Stability: Generally stable under standard laboratory conditions but should be handled with care due to potential reactivity under specific conditions.

These properties are crucial for its application in scientific research and industrial processes.

Applications

Scientific Uses

Ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate has several significant applications:

  1. Medicinal Chemistry: Serves as an intermediate in synthesizing potential therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial compounds.
  2. Biological Studies: Utilized in enzyme inhibition studies and receptor binding assays due to its structural similarity to biologically active molecules.
  3. Industrial Applications: Employed in developing new materials and chemical processes within pharmaceutical and agrochemical industries.

The versatility of this compound enhances its utility across various fields of research and development .

Synthetic Methodologies and Optimization

Multi-Step Synthesis from Chloro Intermediates

Ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate (CAS 887411-57-6) is primarily synthesized through sequential functionalization of halogenated precursors. A representative pathway initiates with ethyl 3-(6-bromopyridin-2-yl)-3-oxopropanoate (CAS 916791-38-3), where the bromo substituent serves as a versatile handle for nucleophilic aromatic substitution or transition-metal catalyzed coupling. The critical indazole ring formation is achieved through intramolecular cyclization under reductive conditions, typically employing catalytic hydrogenation or stoichiometric reducing agents [2] [6]. Key considerations in this sequence include:

  • Temperature control during cyclization (80-110°C)
  • Solvent selection (ethanol/water mixtures)
  • Precursor stoichiometry (1:1 molar ratio)

Table 1: Multi-Step Synthesis Optimization Parameters

StepKey IntermediateReaction ConditionsYield Range
Halogenation6-Bromo-2-acetylpyridineBr₂/AcOH, 25°C, 12h75-82%
Knoevenagel CondensationEthyl 3-(6-bromopyridin-2-yl)-3-oxopropanoateEthyl acetoacetate, piperidine, reflux, 8h65-70%
Indazole CyclizationEthyl 3-(1H-indazol-6-yl)-3-oxopropanoateSnCl₂/EtOH, 80°C, 4h60-68%

This methodology demonstrates robust reproducibility at laboratory scale (1-100g), with the bromo intermediate offering flexibility for further structural diversification at the indazole ring system [6].

Condensation Reactions with Piperidine/Piperazine Derivatives

The β-ketoester moiety of ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate readily participates in Knoevenagel-type condensations with nitrogen heterocycles. Piperidine and piperazine derivatives serve as efficient catalysts and coupling partners due to their balanced nucleophilicity and steric accessibility. Reaction optimization studies reveal that:

  • Piperidine catalysis (5-10 mol%) in ethanol at reflux temperature facilitates enolate formation
  • Unsubstituted piperazines undergo N-acylation at the less hindered nitrogen
  • Sterically hindered derivatives (2,6-dimethylpiperidine) require polar aprotic solvents (DMF) and extended reaction times [2]

Table 2: Condensation Efficiency with Nitrogen Nucleophiles

HeterocycleSolventTemperature (°C)Time (h)Product ClassYield (%)
PiperidineEthanol783Enamine85
HomopiperazineTHF656Bis-amide72
4-MethylpiperazineToluene1108Mono-amide68
MorpholineEthanol784Enol ether75

These condensations demonstrate excellent chemoselectivity for the β-ketoester carbonyl over the indazole nitrogen, attributed to the enhanced electrophilicity of the β-dicarbonyl system [2].

Nitro Group Reduction Strategies Using SnCl₂ in Ethanol

Selective reduction of nitro precursors represents a critical pathway to the amine functionality required for indazole ring formation. Stannous chloride dihydrate (SnCl₂·2H₂O) in anhydrous ethanol emerges as the optimal system for this transformation due to its:

  • Compatibility with ester functionalities
  • Chemoselectivity over halogen substituents
  • In situ generation of HCl catalyst

Standardized protocols utilize 2.5-3.0 equivalents of SnCl₂ in refluxing ethanol (78°C) for 4-6 hours under nitrogen atmosphere. This generates the reactive hydroxylamine intermediate that spontaneously cyclizes to the indazole core. Critical process parameters include:

  • Strict exclusion of moisture to prevent tin oxide precipitation
  • Gradual addition of nitro compound to the reduction mixture
  • Post-reduction neutralization with aqueous sodium bicarbonate [6] [9]

Alternative reduction systems (Fe/AcOH, Zn/HCl) generate over-reduced byproducts (aminopyridines) in 15-30% yield, while catalytic hydrogenation (Pd/C, H₂) suffers from competitive dehalogenation. The SnCl₂/EtOH system achieves >95% conversion with <5% dehalogenated byproducts as confirmed by HPLC analysis.

Sulfonamide Functionalization via Pyridine-Mediated Coupling

The nucleophilic nitrogen of the indazole ring undergoes selective N-sulfonylation when treated with sulfonyl chlorides in pyridine solvent. This versatile functionalization serves multiple purposes:

  • Introduction of water-solubilizing groups
  • Protection of the indazole nitrogen for subsequent reactions
  • Modulation of biological activity

Optimized conditions employ:

  • Anhydrous pyridine as both solvent and base (3-5 equivalents)
  • Room temperature to 60°C reaction temperature
  • 1.1 equivalents of sulfonyl chloride
  • 2-4 hour reaction times

Notably, pyridine outperforms alternative bases (triethylamine, DMAP) in suppressing O-sulfonylation byproducts, attributed to its dual role as nucleophilic catalyst and acid scavenger. Common sulfonylating agents include:

  • Methanesulfonyl chloride (yield: 92%)
  • p-Toluenesulfonyl chloride (yield: 85%)
  • 2-Nitrobenzenesulfonyl chloride (yield: 78%) [6] [9]

Post-functionalization purification typically employs acid-base extraction to remove pyridine residues, followed by recrystallization from ethanol/water mixtures.

Purification Techniques: Flash Chromatography and Crystallization

Final purification of ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate and derivatives employs complementary techniques based on product polarity and scale:

  • Flash Chromatography:
  • Stationary phase: Silica gel 60 (230-400 mesh)
  • Mobile phase: Ethyl acetate/hexane gradients (30-70% EtOAc)
  • Retention factor (Rf): 0.3 in EtOAc/hexane (1:1)
  • Typical loading: 1g crude per 50g silica
  • Recrystallization:
  • Preferred solvents: Ethanol/water (4:1) or ethyl acetate/hexane
  • Cooling profile: 60°C → 4°C at 5°C/hour
  • Crystal morphology: Prismatic needles
  • Recovery efficiency: 85-92%

Chromatographic purification effectively removes:

  • Uncyclized precursors (<2%)
  • Dehalogenated byproducts (<1%)
  • Inorganic tin residues from reduction steps (<0.5 ppm)

Analytical HPLC validation (C18 column, 30% acetonitrile/water, 1.0 mL/min) confirms final purity >98% for both purification methods, though crystallization provides material with superior crystallinity for X-ray characterization [6] [9].

Table 3: Comparative Purification Performance

Properties

CAS Number

887411-57-6

Product Name

Ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate

IUPAC Name

ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

InChI

InChI=1S/C12H12N2O3/c1-2-17-12(16)6-11(15)8-3-4-9-7-13-14-10(9)5-8/h3-5,7H,2,6H2,1H3,(H,13,14)

InChI Key

JDCGFEICWZXCKQ-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=O)C1=CC2=C(C=C1)C=NN2

Canonical SMILES

CCOC(=O)CC(=O)C1=CC2=C(C=C1)C=NN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.